molecular formula C7H8N2O5 B1377305 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1384428-20-9

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1377305
CAS RN: 1384428-20-9
M. Wt: 200.15 g/mol
InChI Key: QPRYPGHJYLTYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (HEDPA) is an organic acid that has become increasingly important in recent years due to its diverse range of applications in scientific research. HEDPA has been studied for its potential to act as a catalyst in a variety of chemical reactions, as well as for its biochemical and physiological effects. In

Scientific Research Applications

Biological Activities of Carboxylic Acids : Carboxylic acids, derived from plants, have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds, such as the number of hydroxyl groups and the presence of conjugated bonds, significantly influences their bioactivity. This suggests that derivatives like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid could possess similar biological properties, making them valuable for research in pharmacology and toxicology (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids : The study of hydroxycinnamic acids and their derivatives highlights the critical role of structural features in their antioxidant activity. Modifications to the aromatic ring and carboxylic function, such as esterification and amidation, can enhance these properties. Given the structural complexity of 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, exploring its antioxidant potential could provide insights into new antioxidative agents (Razzaghi-Asl et al., 2013).

Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids have been identified as inhibitors to microbial growth, affecting microbes used in the fermentation process to produce biorenewable chemicals. The detailed understanding of how such compounds interact with microbial cell membranes and internal pH could guide the development of new strategies to enhance microbial tolerance to inhibitors. This knowledge is applicable to improving the efficiency of bioprocesses involving compounds like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related structures (Jarboe et al., 2013).

Synthesis and Biological Applications of Tetrahydropyrimidine Derivatives : Tetrahydropyrimidine derivatives have been explored for their anti-inflammatory activities, indicating the potential of pyrimidine-based structures in drug design and discovery. The synthesis and characterization of these derivatives provide a framework for the development of new pharmaceuticals with enhanced therapeutic effects. This research avenue could be relevant for compounds like 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, offering a basis for the design of novel anti-inflammatory agents (Gondkar et al., 2013).

properties

IUPAC Name

1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c10-2-1-9-3-4(6(12)13)5(11)8-7(9)14/h3,10H,1-2H2,(H,12,13)(H,8,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYPGHJYLTYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
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1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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